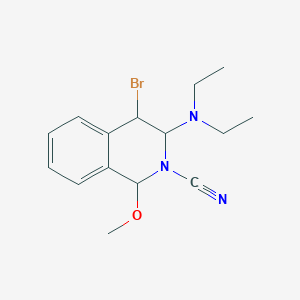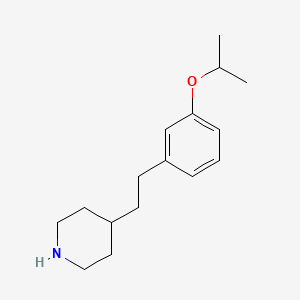![molecular formula C11H15ClO3 B13990133 1-Chloro-4-[2-(2-methoxyethoxy)ethoxy]benzene CAS No. 60448-67-1](/img/structure/B13990133.png)
1-Chloro-4-[2-(2-methoxyethoxy)ethoxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-[2-(2-methoxyethoxy)ethoxy]benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by a benzene ring substituted with a chlorine atom and a triethylene glycol monomethyl ether group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-[2-(2-methoxyethoxy)ethoxy]benzene typically involves the reaction of 1-chloro-4-nitrobenzene with triethylene glycol monomethyl ether in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-4-[2-(2-methoxyethoxy)ethoxy]benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenolic derivatives.
Electrophilic Aromatic Substitution: The benzene ring can undergo reactions with electrophiles, resulting in substituted aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Electrophilic Aromatic Substitution: Reagents such as bromine, nitric acid, or sulfuric acid under controlled conditions.
Major Products:
Nucleophilic Substitution: Phenolic derivatives.
Electrophilic Aromatic Substitution: Brominated, nitrated, or sulfonated aromatic compounds.
Applications De Recherche Scientifique
1-Chloro-4-[2-(2-methoxyethoxy)ethoxy]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Chloro-4-[2-(2-methoxyethoxy)ethoxy]benzene involves its interaction with various molecular targets. The chlorine atom and the ether groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s reactivity and binding affinity. The benzene ring can undergo electrophilic substitution reactions, further modifying its chemical properties.
Comparaison Avec Des Composés Similaires
1-Chloro-4-methoxybenzene: Similar structure but with a single methoxy group instead of the triethylene glycol monomethyl ether group.
1-Chloro-4-ethoxybenzene: Contains an ethoxy group instead of the triethylene glycol monomethyl ether group.
Uniqueness: 1-Chloro-4-[2-(2-methoxyethoxy)ethoxy]benzene is unique due to the presence of the triethylene glycol monomethyl ether group, which imparts distinct solubility and reactivity characteristics compared to its simpler analogs.
Propriétés
Numéro CAS |
60448-67-1 |
|---|---|
Formule moléculaire |
C11H15ClO3 |
Poids moléculaire |
230.69 g/mol |
Nom IUPAC |
1-chloro-4-[2-(2-methoxyethoxy)ethoxy]benzene |
InChI |
InChI=1S/C11H15ClO3/c1-13-6-7-14-8-9-15-11-4-2-10(12)3-5-11/h2-5H,6-9H2,1H3 |
Clé InChI |
YCOKNQDEPBTXBO-UHFFFAOYSA-N |
SMILES canonique |
COCCOCCOC1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-[(e)-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}diazenyl]-5-oxo-1-phenyl-4,5-dihydro-1h-pyrazole-3-carboxylate](/img/structure/B13990052.png)

![1-[1-Benzyl-5-(propan-2-yl)-1,4-dihydropyridin-3-yl]ethan-1-one](/img/structure/B13990054.png)



![1-[(oxan-3-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13990072.png)


![3-[[3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride](/img/structure/B13990090.png)
![1-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl]pyrrolidine](/img/structure/B13990097.png)

![Tert-butyl 4-(2-methoxy-2-oxoethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13990111.png)
![N-[[4-(3-azaspiro[5.5]undec-3-yl)-2-chloro-phenyl]methylideneamino]-4-chloro-benzamide](/img/structure/B13990116.png)
